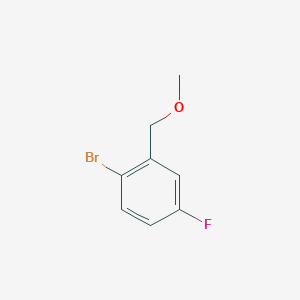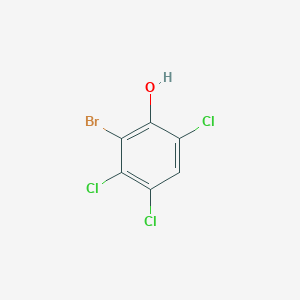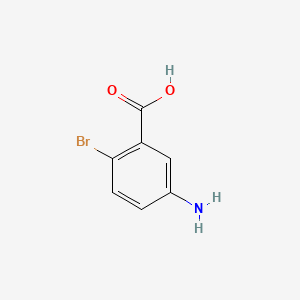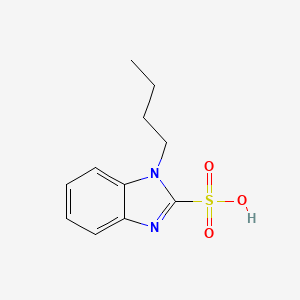
4-Bromo-2-fluoro-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-nitroaniline is an organic compound with the chemical formula C6H4BrFN2O2. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the development of dyes, fluorescent probes, and biological markers .
Applications De Recherche Scientifique
4-Bromo-2-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and fluorescent probes.
Biology: The compound serves as a biological marker and is used in the development of bioimaging agents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of rubber and plastic additives
Safety and Hazards
4-Bromo-2-fluoro-6-nitroaniline should be handled with care. It is recommended to wear personal protective equipment and avoid contact with skin and eyes. Inhalation and ingestion should also be avoided . It is incompatible with oxidizing agents .
Relevant Papers
There are several papers that mention this compound . These papers could provide more detailed information about the compound’s synthesis, properties, and potential applications. It is recommended to refer to these papers for a more comprehensive understanding of this compound.
Mécanisme D'action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins, altering their function and leading to changes at the cellular level .
Mode of Action
The mode of action of 4-Bromo-2-fluoro-6-nitroaniline involves a series of reactions. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . The first step in the reaction sequence is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . Each of these steps alters the structure of the compound, affecting its interaction with its targets .
Biochemical Pathways
Nitroanilines can potentially affect a variety of biochemical pathways due to their ability to interact with numerous enzymes and proteins .
Pharmacokinetics
The compound’s molecular weight, polarity, and other physicochemical properties would influence its pharmacokinetic behavior .
Result of Action
Given its chemical structure and the general properties of nitroanilines, it can be inferred that the compound could potentially cause changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or substances . For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability .
Méthodes De Préparation
The synthesis of 4-Bromo-2-fluoro-6-nitroaniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Bromination: The nitroaniline is then brominated to introduce a bromine atom.
Fluorination: Finally, the bromonitroaniline is fluorinated to yield this compound
Industrial production methods often involve the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. For example, the use of alkali in the acetylation reaction, followed by nitration and hydrolysis, can produce the desired compound efficiently .
Analyse Des Réactions Chimiques
4-Bromo-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and fluorinating agents for the final step. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluoro-6-nitroaniline can be compared with similar compounds such as:
4-Bromo-2-methyl-6-nitroaniline: This compound has a methyl group instead of a fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-bromo-6-nitroaniline: Similar in structure but with different positioning of the functional groups, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity patterns .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRNUCHBXKRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378421 | |
| Record name | 4-bromo-2-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-70-6 | |
| Record name | 4-Bromo-2-fluoro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)




![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

